![molecular formula C20H19F3N4O3 B3182581 Dgat1-IN-3 CAS No. 939375-07-2](/img/structure/B3182581.png)
Dgat1-IN-3
Übersicht
Beschreibung
DGAT1-IN-3 is a small molecule inhibitor that targets the enzyme diacylglycerol acyltransferase 1 (DGAT1). This enzyme plays a crucial role in the synthesis of triglycerides, which are the main form of energy storage in the body. Inhibition of DGAT1 has been shown to reduce triglyceride synthesis and improve metabolic disorders such as obesity and diabetes.
Wirkmechanismus
Dgat1-IN-3-IN-3 works by inhibiting the enzyme Dgat1-IN-3, which is responsible for the final step in the synthesis of triglycerides. Triglycerides are synthesized from diacylglycerol and fatty acyl-CoA, and Dgat1-IN-3 catalyzes the esterification of these two molecules to form triglycerides. By inhibiting Dgat1-IN-3, Dgat1-IN-3-IN-3 reduces the amount of triglycerides that are synthesized, leading to improved metabolic function.
Biochemical and Physiological Effects:
Dgat1-IN-3-IN-3 has been shown to have a number of biochemical and physiological effects. In animal models, the compound has been shown to reduce triglyceride synthesis, improve glucose tolerance, insulin sensitivity, and reduce body weight. Furthermore, Dgat1-IN-3-IN-3 has been shown to reduce liver steatosis and improve liver function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Dgat1-IN-3-IN-3 is that it has been extensively studied in preclinical models and has shown promising results in reducing triglyceride synthesis and improving metabolic disorders. However, one limitation of Dgat1-IN-3-IN-3 is that it is a small molecule inhibitor, which means that it may have off-target effects that could impact the results of experiments. Furthermore, the synthesis method for Dgat1-IN-3-IN-3 is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are a number of future directions for research on Dgat1-IN-3-IN-3. One area of interest is in the development of more potent and selective inhibitors of Dgat1-IN-3. Furthermore, there is interest in studying the long-term effects of Dgat1-IN-3 inhibition on metabolic function and overall health. Finally, there is interest in exploring the potential of Dgat1-IN-3 inhibitors as a therapeutic option for metabolic disorders such as obesity and diabetes.
In conclusion, Dgat1-IN-3-IN-3 is a small molecule inhibitor that targets the enzyme Dgat1-IN-3 and has shown promising results in reducing triglyceride synthesis and improving metabolic disorders. The synthesis method for Dgat1-IN-3-IN-3 is complex and requires specialized equipment and expertise. While there are advantages to using Dgat1-IN-3-IN-3 in lab experiments, there are also limitations to consider. There are a number of future directions for research on Dgat1-IN-3-IN-3, including the development of more potent and selective inhibitors and exploring the potential of Dgat1-IN-3 inhibitors as a therapeutic option for metabolic disorders.
Wissenschaftliche Forschungsanwendungen
Dgat1-IN-3-IN-3 has been extensively studied in preclinical models and has shown promising results in reducing triglyceride synthesis and improving metabolic disorders. The compound has been tested in animal models of obesity and diabetes, and has been shown to improve glucose tolerance, insulin sensitivity, and reduce body weight. Furthermore, Dgat1-IN-3-IN-3 has been shown to reduce liver steatosis and improve liver function.
Eigenschaften
IUPAC Name |
N-[6-[2-methoxyethyl(methyl)amino]pyridin-3-yl]-2-phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O3/c1-27(10-11-29-2)15-9-8-14(12-24-15)25-18(28)16-17(20(21,22)23)30-19(26-16)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZWDFXCTTZZRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=NC=C(C=C1)NC(=O)C2=C(OC(=N2)C3=CC=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dgat1-IN-3 |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.